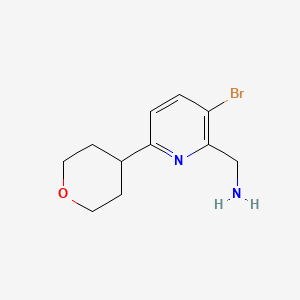
4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a methoxypyrrolidine moiety attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methoxypyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the methoxypyrrolidine group into the aniline ring, resulting in a more sustainable and versatile production method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methoxypyrrolidine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)benzene
- 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Uniqueness
4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethyl and methoxypyrrolidine groups on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxypyrrolidine moiety contributes to its reactivity and potential biological activity .
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H15F3N2O/c1-18-9-4-5-17(7-9)11-3-2-8(16)6-10(11)12(13,14)15/h2-3,6,9H,4-5,7,16H2,1H3 |
InChI Key |
DOADRNNXQMNEKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
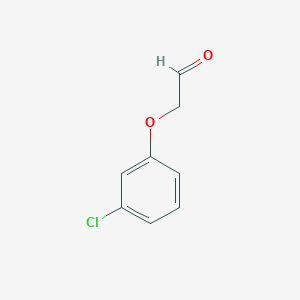
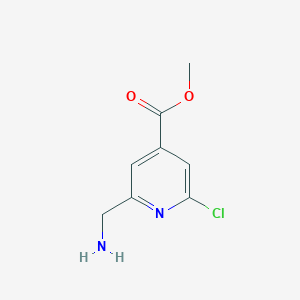

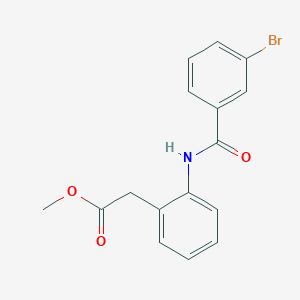
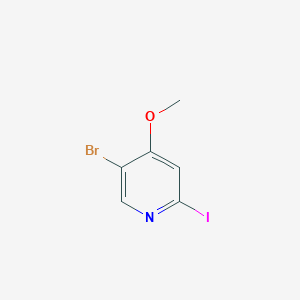
![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)

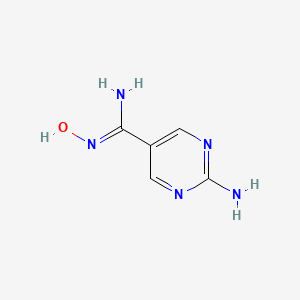
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)



